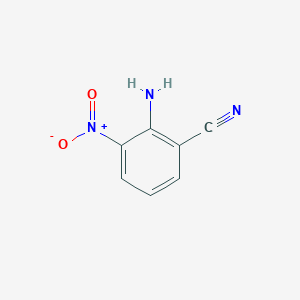

2-Amino-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 2-Amino-3-nitrobenzonitrile or similar compounds often involves reduction processes . For instance, a method for preparing 2-aminobenzonitrile involves the reduction of 2-nitrobenzonitrile using zinc dust .Molecular Structure Analysis

The InChI code for 2-Amino-3-nitrobenzonitrile is1S/C7H5N3O2/c8-4-5-2-1-3-6 (7 (5)9)10 (11)12/h1-3H,9H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Amino-3-nitrobenzonitrile is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Antiviral Prodrug Development

2-Amino-3-nitrobenzonitrile and related compounds have been explored in the development of antiviral prodrugs. A study by (Palafox et al., 2022) found that the flexibility and high dipole moment of these compounds could disrupt DNA/RNA helix formation, making them potential candidates for clinical use in treating viral infections.

Catalysis and Synthesis

The compound has been utilized in various chemical synthesis processes. (Chen et al., 2011) demonstrated the use of a basic ionic liquid as a catalyst for synthesizing 2-amino-3-nitrobenzonitriles in ethanol. This method was noted for its efficiency and environmental friendliness.

Material Science and Structural Studies

In material science, the structural properties of 2-amino-3-nitrobenzonitrile derivatives have been a subject of interest. (Graneek et al., 2018) explored the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, providing insights into the impact of different substituents on the phenyl ring.

Biological Applications

The biological applications of 2-amino-3-nitrobenzonitrile have been explored in various studies. (Govindharaju et al., 2019) investigated its use in synthesizing biologically active compounds, particularly in the development of a binuclear bridged Cr(III) complex, which showed potential antimicrobial and antioxidant activities.

Environmental and Corrosion Studies

Environmental studies have examined the role of 2-amino-3-nitrobenzonitrile derivatives in corrosion inhibition. (Chaouiki et al., 2018) synthesized derivatives that effectively inhibited corrosion in mild steel, providing valuable insights for industrial applications.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-3-nitrobenzonitrile are currently not well-documented in the literature. This compound is a derivative of benzonitrile, which is known to interact with various biological targets. The specific targets of 2-amino-3-nitrobenzonitrile remain to be identified .

Mode of Action

It is known that nitrobenzonitriles can undergo various chemical reactions, including hydrogenation . The nitro group (-NO2) and the nitrile group (-CN) in the 2-Amino-3-nitrobenzonitrile molecule could potentially interact with biological targets, leading to changes in their function .

Biochemical Pathways

It is known that benzonitriles can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

It is known that nitrobenzonitriles can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-nitrobenzonitrile. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s action can be influenced by the pH and the presence of other substances in the environment .

Propriétés

IUPAC Name |

2-amino-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLQSBPRLUBYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)

![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)

![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)

![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)